molecular formula C6H5ClN2O B565472 1-(5-Chloropyrazin-2-yl)ethanone CAS No. 160252-31-3

1-(5-Chloropyrazin-2-yl)ethanone

Cat. No.: B565472
CAS No.: 160252-31-3
M. Wt: 156.569
InChI Key: NMMJHUZSTPHGCA-UHFFFAOYSA-N
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Description

1-(5-Chloropyrazin-2-yl)ethanone is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol . It is a pyrazine derivative, characterized by the presence of a chlorine atom at the 5-position of the pyrazine ring and an ethanone group at the 2-position. This compound is used in various fields, including pharmaceuticals and organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloropyrazin-2-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 5-chloropyrazine-2-carboxylic acid with thionyl chloride to form 5-chloropyrazine-2-carbonyl chloride. This intermediate is then reacted with methyl magnesium bromide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyrazin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(5-Chloropyrazin-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyrazin-2-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.

    1-(5-Fluoropyrazin-2-yl)ethanone: Contains a fluorine atom at the 5-position.

    1-(5-Methylpyrazin-2-yl)ethanone: Features a methyl group at the 5-position.

Uniqueness

1-(5-Chloropyrazin-2-yl)ethanone is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(5-chloropyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4(10)5-2-9-6(7)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMJHUZSTPHGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660841
Record name 1-(5-Chloropyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160252-31-3
Record name 1-(5-Chloropyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Chloropyrazin-2-yl)ethanone
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